molecular formula C7H11NO3 B1448143 2-Methyl-6-oxopiperidine-4-carboxylic acid CAS No. 36412-01-8

2-Methyl-6-oxopiperidine-4-carboxylic acid

Cat. No.: B1448143
CAS No.: 36412-01-8
M. Wt: 157.17 g/mol
InChI Key: PVWXSUOAGYLEQM-UHFFFAOYSA-N
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Description

2-Methyl-6-oxopiperidine-4-carboxylic acid is a chemical building block with the CAS Registry Number 36412-01-8 . It is characterized by the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . The compound features both a lactam (cyclic amide) and a carboxylic acid functional group, classifying it as a piperidine derivative. This structure is shared with a class of compounds known as carboxylic acids, which are characterized by a carboxyl group (-COOH) that can act as a hydrogen-bond donor and acceptor, influencing the compound's physical properties and reactivity . As a versatile scaffold, its primary research application is in medicinal chemistry, where it serves as a key synthetic intermediate for the development of novel pharmaceutical compounds. Researchers value this lactam-carboxylic acid for its potential to be incorporated into larger, more complex molecules, making it a valuable reagent for constructing combinatorial libraries or for targeted synthesis in drug discovery projects. The compound requires careful handling and should be stored sealed in a dry environment at room temperature . Safety information indicates that it may be harmful if swallowed, in contact with skin, or if inhaled, and researchers should consult the relevant safety datasheet and adhere to all stated hazard and precautionary statements, including the use of personal protective equipment . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

2-methyl-6-oxopiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)3-6(9)8-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWXSUOAGYLEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method via Amino Ester Cyclization and Oxidation

A patent describing the preparation of related piperidine derivatives (e.g., N-benzyl-3-oxopiperidine-4-carboxylic acid esters) provides a useful framework adaptable to this compound synthesis. The process involves:

Step Description Reagents & Conditions Yield & Notes
1 Preparation of intermediate amino ester React ethyl N-benzylglycinate with ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate in methanol or toluene, using sodium carbonate or potassium carbonate as base; reflux 8-10 hours High yield (~98-99%) of intermediate
2 Cyclization via base-catalyzed intramolecular reaction Treat intermediate with sodium methoxide in ethyl acetate under reflux for 4 hours Crude product yield ~96.6%
3 Hydrolysis and isolation of piperidine carboxylic acid ester hydrochloride Adjust pH with HCl, extract with ethyl acetate, filter and dry Final product yield ~93%, purity 99.5% by HPLC

This method emphasizes controlled reflux conditions, base-mediated cyclization, and acidification to precipitate the desired compound with high purity.

Environmentally Friendly Synthesis via Dithiocarbonate-Mediated Cyclization

A novel method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, structurally related to piperidine keto acids, employs an environmentally friendly aqueous reaction system:

Step Description Reagents & Conditions Yield & Notes
1 Reaction of amino-hydroxy propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert gas Temperature controlled at 5-35°C (initial 5-15°C for 2-4 h, then 20-30°C for 5-7 h) Intermediate compound formation
2 Alkaline hydrolysis of intermediate Adjust pH to 12-14 using NaOH, KOH, or sodium carbonate in ethanol-water mixture Product yield over 86%, environmentally benign solvent system
3 Purification Drying with anhydrous magnesium sulfate, solvent removal, chromatography High purity product

This method avoids organic solvents like dichloromethane and dioxane, reducing environmental impact and improving safety and operational simplicity. The reaction proceeds efficiently in water, with yields significantly higher than prior art methods (which reported yields as low as 8.5% to 62%).

Comparative Data Table of Preparation Methods

Feature Amino Ester Cyclization Method Dithiocarbonate-Mediated Aqueous Method
Starting Material Ethyl N-benzylglycinate, ethyl 4-halobutyrate 2-Amino-3-hydroxy methyl propionate hydrochloride
Solvent Organic solvents (methanol, toluene, ethyl acetate) Water and ethanol
Reaction Conditions Reflux (8-10 h), base catalysis Controlled temperature (5-35°C), inert atmosphere
Yield Overall ~93% >86%
Purification Filtration, extraction, drying Chromatography, solvent removal
Environmental Impact Moderate, uses organic solvents Low, aqueous medium, safer reagents
Stereochemical Control Achieved via starting materials and reaction conditions Multi-configuration product, stereochemistry controlled by reaction parameters
Safety Requires handling of organic solvents and bases Safer, avoids volatile organic solvents

Research Findings and Notes

  • The amino ester cyclization approach is well-established and provides high yields and purity. However, it involves multiple organic solvents and requires careful control of reflux and pH conditions.

  • The aqueous dithiocarbonate method represents a significant advancement in green chemistry for this class of compounds. It offers simplified operation, environmental compatibility, and competitive yields.

  • Both methods require purification steps such as filtration, extraction, and chromatography to achieve high purity suitable for pharmaceutical applications.

  • The stereochemical configuration of the product is critical for biological activity and is influenced by the choice of starting materials and reaction conditions.

  • Analytical techniques such as HPLC, NMR (1H and 13C), and mass spectrometry are essential for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methyl-6-oxo-piperidine-4-carboxylic acid derivatives, while reduction may produce 2-methyl-6-hydroxy-piperidine-4-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • IUPAC Name : (2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acid

The compound features a ketone and a carboxylic acid functional group, making it a versatile building block in synthetic organic chemistry. Its stereochemistry contributes to its unique reactivity and biological activity compared to other piperidine derivatives.

Chemistry

In the field of chemistry, 2-Methyl-6-oxopiperidine-4-carboxylic acid serves as a crucial building block for synthesizing complex organic molecules. Its functional groups allow for various chemical reactions, including:

  • Oxidation : The ketone group can be oxidized to form carboxylic acids.
  • Reduction : The ketone can be reduced to form alcohols.
  • Substitution Reactions : The carboxylic acid group can participate in esterification or amidation reactions.
Reaction TypeCommon ReagentsProducts
OxidationKMnO₄, CrO₃Dicarboxylic acids
ReductionNaBH₄, LiAlH₄Alcohol derivatives
SubstitutionAlcohols (for esterification)Esters or amides

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its potential as an intermediate in pharmaceutical synthesis, particularly targeting neurological disorders. The compound's structural similarity to known bioactive compounds suggests potential interactions with biological targets such as enzymes or receptors involved in metabolic pathways .

Medicine

In medicinal chemistry, this compound is investigated for its role in drug development. Its ability to modulate enzyme activity could influence pathways related to neurotransmitter regulation or metabolic processes. In vitro assays have shown promising results regarding its efficacy in influencing biochemical pathways relevant to drug development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Neurological Disorders : Investigations into its efficacy as a modulator of neurotransmitter systems have revealed promising results.
  • Pharmaceutical Intermediates : Its utility in synthesizing drugs targeting various diseases underscores its importance in pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Methyl-6-oxopiperidine-4-carboxylic acid
  • CAS No.: 36412-01-8
  • Molecular Formula: C₇H₁₁NO₃
  • Molecular Weight : 157.17 g/mol
  • Structure : A six-membered piperidine ring with a methyl group at position 2, a ketone group at position 6, and a carboxylic acid substituent at position 4 .

Physicochemical Properties :

  • Boiling Point: Not reported
  • Storage : Stable under dry conditions at room temperature .

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Primary Applications
This compound 36412-01-8 C₇H₁₁NO₃ 157.17 Piperidine ring, methyl, oxo, carboxylic acid Pharmaceutical intermediates
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Not reported Not reported Pyrimidine ring, chloro, methyl Potential agrochemical intermediate
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acid 1443980-90-2 C₁₀H₁₇NO₃ 199.00 Piperidine ring, branched alkyl (2-methylpropyl) Research applications in organic synthesis
2-(Cyclopropylamino)-6-methylpyridine-4-carboxylic acid 1528516-61-1 C₁₀H₁₂N₂O₂ 192.22 Pyridine ring, cyclopropylamino, methyl Drug discovery (e.g., kinase inhibitors)

Structural Differences and Implications

Core Ring Systems :

  • Piperidine vs. Pyrimidine/Pyridine :
  • The target compound and its piperidine analog () share a six-membered ring with one nitrogen atom. In contrast, pyrimidine () has two nitrogen atoms, and pyridine () has one nitrogen but in an aromatic system. These differences influence electronic properties and reactivity. For example, pyrimidine derivatives are more electron-deficient, enhancing electrophilic substitution reactions .

Substituent Effects: Methyl vs. Chloro vs. Cyclopropylamino:

  • The chloro group in increases electrophilicity, making the compound more reactive in nucleophilic substitutions. Carboxylic Acid Positioning:
  • All compounds feature a carboxylic acid group, but its position (e.g., at position 4 in the target compound vs. position 3 in ’s pyridazine analog) affects intermolecular interactions, such as hydrogen bonding in drug-receptor binding .

Molecular Weight and Solubility :

  • The branched alkyl chain in increases molecular weight (199 g/mol) compared to the target compound (157 g/mol), likely reducing aqueous solubility but enhancing lipid membrane permeability, which is critical for central nervous system (CNS) drug candidates .

Biological Activity

2-Methyl-6-oxopiperidine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C₈H₉NO₃
Molecular Weight : 171.16 g/mol
The compound features a piperidine ring with a carboxylic acid and a ketone functional group, contributing to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Its structural similarity to known bioactive compounds suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

The biological effects of this compound are mediated through its binding to specific molecular targets, leading to alterations in cellular pathways. Notably, it may modulate enzyme activity and influence neurotransmitter regulation. Further studies are needed to elucidate the precise mechanisms involved.

In Vitro Studies

In vitro assays have demonstrated that this compound can influence biochemical pathways relevant to drug development. For instance, it may inhibit certain enzymes critical for metabolic processes, thereby affecting disease progression.

Case Study: Neurotransmitter Regulation

A study investigated the compound's effect on neurotransmitter levels in neuronal cell cultures. Results indicated that treatment with this compound led to increased levels of GABA, suggesting a potential role in modulating inhibitory neurotransmission .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(2-Methylpropyl)-6-oxopiperidine-4-carboxylic acidC₉H₁₃NO₃Enhanced lipophilicity due to branched alkyl chain
(2S,4S)-4-methyl-6-oxopiperidine-2-carboxylic acidC₈H₉NO₃Different stereochemistry affecting biological activity
Rac-(2R,4S)-2-methyl-6-oxopiperidine-4-carboxylic acidC₈H₉NO₃Racemic mixture exhibiting varied pharmacological effects

This comparison highlights the unique characteristics of this compound, particularly its specific functional groups that influence its reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-methyl-6-oxopiperidine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of piperidine-derived carboxylic acids typically involves cyclization and functional group modifications. For example, analogous compounds (e.g., 6-(4-chlorophenyl)-3-(propan-2-yl)-oxazolo-pyridine-4-carboxylic acid) are synthesized via condensation of aldehydes with aminopyridines, followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene . For this compound, similar steps may apply, with methyl group introduction via alkylation or reductive amination. Reaction temperature (80–120°C) and catalyst loading (5–10 mol%) are critical for yield optimization. Purity (>95%) can be achieved via recrystallization or column chromatography.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to confirm the piperidine ring structure and carboxylic acid moiety. Key NMR signals include:

  • 1H NMR : δ 1.2–1.5 ppm (methyl group), δ 3.0–3.5 ppm (piperidine protons), δ 10–12 ppm (broad carboxylic acid proton).
  • 13C NMR : δ 170–175 ppm (carboxylic acid carbonyl), δ 50–60 ppm (piperidine carbons).
    FT-IR should show a strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₁₁NO₃: theoretical 157.0743 g/mol) .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Dissolve the compound in buffers (pH 2–9) and monitor degradation via HPLC over 72 hours at 25°C.
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 48 hours; analyze decomposition products using LC-MS.
  • Light Sensitivity : Expose to UV light (254 nm) for 24 hours; track photodegradation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate energy barriers for reaction pathways. For example:

  • Model the transition state of the carboxylic acid reacting with an amine to form an amide.
  • Compare activation energies for methyl-substituted vs. unsubstituted piperidine derivatives.
    Software tools: Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set. Validate with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Meta-analysis : Compare datasets for variables like bacterial strains (Gram-positive vs. Gram-negative), compound purity, and assay protocols (e.g., broth microdilution vs. agar diffusion).
  • Dose-response curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24-hour incubation, 37°C).
  • Control experiments : Test for cytotoxicity in mammalian cell lines to rule out false positives .

Q. How does the methyl group at position 2 influence the compound’s conformational flexibility and binding to enzyme active sites?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate the compound’s interaction with target enzymes (e.g., cyclooxygenase-2) over 100 ns.
  • Free energy calculations : Use MM-PBSA to compare binding affinities of methylated vs. non-methylated analogs.
  • X-ray crystallography : Co-crystallize the compound with the enzyme to visualize steric effects of the methyl group .

Q. What advanced purification techniques address challenges in isolating enantiomerically pure this compound?

  • Methodological Answer :

  • Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase.
  • Crystallization-induced asymmetric transformation : Add a chiral resolving agent (e.g., L-proline) to the crystallization solvent.
  • Enzymatic resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-oxopiperidine-4-carboxylic acid
Reactant of Route 2
2-Methyl-6-oxopiperidine-4-carboxylic acid

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